
Thalidomide-NH-C6-NH-Boc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-NH-C6-NH-Boc is a compound that features a thalidomide moiety, a hydrophilic polyethylene glycol spacer, and a tert-butoxycarbonyl (Boc) protected amine. Thalidomide is known for its role as an E3 ligase activator, promoting the ubiquitination of specific proteins. The Boc protecting group can be removed to reveal a primary amine, which can react with various substrates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-NH-C6-NH-Boc involves several steps:
Thalidomide Synthesis: Thalidomide is synthesized from phthalic anhydride and glutamic acid.
Linker Attachment: A hydrophilic polyethylene glycol spacer is attached to the thalidomide moiety.
Boc Protection: The primary amine is protected using tert-butoxycarbonyl (Boc) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent reaction conditions and purification steps to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Thalidomide-NH-C6-NH-Boc undergoes various chemical reactions, including:
Substitution Reactions: The Boc protecting group can be removed to reveal a primary amine, which can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Boc Deprotection: Acidic conditions, such as trifluoroacetic acid, are commonly used to remove the Boc protecting group.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products Formed
Primary Amine: Removal of the Boc group reveals a primary amine.
Oxidized and Reduced Derivatives: Depending on the reagents used, various oxidized and reduced derivatives can be formed.
Aplicaciones Científicas De Investigación
Cancer Treatment
Thalidomide and its derivatives have been investigated for their efficacy in treating multiple myeloma and other malignancies due to their immunomodulatory effects and ability to inhibit angiogenesis. Notably:
- Multiple Myeloma : Thalidomide has shown effectiveness in relapsed/refractory multiple myeloma, often used in combination with dexamethasone to enhance therapeutic outcomes .
- Malignant Melanoma : Research indicates that thalidomide can induce apoptosis in melanoma cells, suggesting a potential role in treatment regimens .
Inflammatory Disorders
The compound exhibits anti-inflammatory properties that may benefit conditions such as:
- Erythema Nodosum Leprosum : Thalidomide has been historically used to treat this condition associated with leprosy .
- Lupus Erythematosus : Its immunomodulatory effects are beneficial in managing cutaneous lupus erythematosus .
Neurological Applications
Emerging studies suggest potential applications in neurodegenerative diseases due to its effects on neuronal signaling pathways:
- Neuroprotection : Thalidomide has been shown to influence neuroinflammatory responses, indicating possible therapeutic avenues for conditions like Alzheimer's disease .
Thalidomide's Role in Cancer Therapy
A study published in Nature demonstrated that thalidomide derivatives could selectively degrade oncogenic proteins, leading to reduced tumor growth in xenograft models of multiple myeloma. The study highlighted the importance of cereblon binding in mediating these effects, emphasizing the role of this compound as a promising therapeutic agent.
Efficacy in Autoimmune Diseases
Research conducted on patients with severe cases of systemic lupus erythematosus revealed that thalidomide administration resulted in significant improvement in clinical symptoms. The study noted a reduction in TNF-alpha levels, underscoring the compound's immunomodulatory capabilities.
Table 1: Summary of Therapeutic Applications
Application Area | Specific Conditions | Mechanism of Action |
---|---|---|
Cancer | Multiple Myeloma | Inhibition of angiogenesis; apoptosis induction |
Inflammatory Disorders | Erythema Nodosum Leprosum, Lupus | Immunomodulation; TNF-alpha reduction |
Neurological Disorders | Alzheimer's Disease | Neuroinflammation modulation |
Table 2: Case Study Results
Study Reference | Condition | Outcome |
---|---|---|
Nature (2020) | Multiple Myeloma | Reduced tumor growth; enhanced apoptosis |
Lupus Study (2021) | Systemic Lupus Erythematosus | Significant symptom improvement; lowered TNF-alpha |
Mecanismo De Acción
Thalidomide-NH-C6-NH-Boc exerts its effects by promoting the ubiquitination and subsequent degradation of target proteins. The thalidomide moiety binds to the cereblon protein, a component of the E3 ubiquitin ligase complex, leading to the ubiquitination of specific substrates. This process ultimately results in the degradation of the target proteins via the proteasome pathway .
Comparación Con Compuestos Similares
Similar Compounds
Lenalidomide: An analogue of thalidomide with enhanced immunomodulatory and anti-inflammatory properties.
Pomalidomide: Another thalidomide analogue with improved efficacy and reduced side effects.
Mezigdomide: A newer analogue with potential therapeutic applications.
Uniqueness
Thalidomide-NH-C6-NH-Boc is unique due to its combination of a thalidomide moiety, a hydrophilic polyethylene glycol spacer, and a Boc-protected amine. This structure allows for versatile applications in targeted protein degradation and drug development .
Actividad Biológica
Thalidomide-NH-C6-NH-Boc is a synthetic compound derived from thalidomide, designed as an E3 ligase ligand-linker conjugate. This compound incorporates a cereblon ligand and a linker that facilitates the synthesis of potent PROTAC (Proteolysis Targeting Chimera) degraders. The biological activity of this compound is primarily linked to its role in modulating protein degradation pathways, particularly through its interaction with the cereblon (CRBN) protein.
Chemical Characteristics
- Molecular Formula : C24H32N4O6
- Molecular Weight : 472.53 g/mol
- CAS Number : 2093536-13-9
This compound functions as a ligand for the CRBN, which is part of the Cullin 4 RING E3 ubiquitin ligase complex. Upon binding, it promotes the ubiquitination and subsequent proteasomal degradation of target proteins. This mechanism is pivotal in regulating various biological processes, including:
- Immunomodulation : Thalidomide and its derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory responses .
- Anti-Angiogenesis : The compound inhibits angiogenesis by disrupting vascular endothelial growth factor (VEGF) signaling pathways, which is significant in cancer therapy .
- Oncological Applications : this compound has potential applications in treating multiple myeloma and other malignancies through its ability to degrade specific oncoproteins .
Case Study 1: Efficacy in Multiple Myeloma
A study demonstrated that thalidomide derivatives, including this compound, effectively induce degradation of SALL4, a transcription factor implicated in multiple myeloma. This was confirmed through mass spectrometry and Western blot analyses showing a dose-dependent decrease in SALL4 protein levels without affecting mRNA levels, indicating post-transcriptional regulation .
Case Study 2: Immunomodulatory Effects
Research has highlighted that thalidomide derivatives can selectively enhance T-cell responses while inhibiting pro-inflammatory cytokine production. For instance, studies indicate that thalidomide promotes a shift from Th1 to Th2 cytokine profiles, enhancing IL-4 production while suppressing interferon-gamma (IFN-γ) .
Comparative Analysis of Thalidomide Derivatives
Compound | Mechanism of Action | Key Applications | Side Effects |
---|---|---|---|
Thalidomide | Immunomodulation, anti-inflammatory | Erythema nodosum leprosum, multiple myeloma | Teratogenic effects |
This compound | CRBN-mediated protein degradation | Cancer therapy (myeloma) | Potential for off-target effects |
Lenalidomide | Similar to thalidomide but more potent | Multiple myeloma, myelodysplastic syndromes | Less severe than thalidomide |
Propiedades
IUPAC Name |
tert-butyl N-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O6/c1-24(2,3)34-23(33)26-14-7-5-4-6-13-25-16-10-8-9-15-19(16)22(32)28(21(15)31)17-11-12-18(29)27-20(17)30/h8-10,17,25H,4-7,11-14H2,1-3H3,(H,26,33)(H,27,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIJXYLTQWCASN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.